Methyl 2-(3-aminooxan-3-yl)acetate
Overview
Description
Methyl 2-(3-aminooxan-3-yl)acetate is a useful research compound. Its molecular formula is C8H15NO3 and its molecular weight is 173.21 g/mol. The purity is usually 95%.
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Scientific Research Applications
Catalysis and Organic Synthesis
The reactivity of alkyl propiolates with aminophenols or hydroxyphenols has been explored, leading to the synthesis of compounds like methyl 2-(1,3-benzodioxol-2-yl)acetate. This work demonstrates the potential of utilizing vinylphosphonium salt mediated reactions in synthesizing complex organic molecules, indicating the relevance of such chemical intermediates in organic synthesis and catalysis (Yavari, Souri, Sirouspour, & Djahaniani, 2006).
Material Science and Corrosion Inhibition
In the field of materials science, research has shown that derivatives of methyl 2-(bis((3,5-dimethyl-1H-pyrazol-1-yl)methyl)amino) acetate serve as effective corrosion inhibitors for steel in acidic environments. This suggests a potential application of such compounds in protecting materials from corrosion, thus extending their service life in industrial applications (Missoum et al., 2013).
Antifungal Applications
The transformation of geranyl acetate into bioactive epoxides and hydroperoxides has been reported, with derived compounds showing significant antifungal activities. This highlights the application of such chemical transformations in developing new antifungal agents, which could be beneficial for agricultural and pharmaceutical industries (Khayyat & Sameeh, 2017).
Pharmaceutical Research
In pharmaceutical research, the synthesis of methyl [6-(2-amino-1,3-thiazol-4-yl)-3-oxo-l,4-benzoxazin-2yl]acetates and their evaluation as possible COX-2 / 5-LOX inhibitors have been investigated. Some compounds exhibited notable inhibitory activity, suggesting the potential for developing new anti-inflammatory drugs (Reddy & Rao, 2008).
Chemical Kinetics and Reaction Mechanisms
The catalytic properties of tripodal amino-acid derivatized pyrazole-based ligands in the oxidation of catechol to quinone have been studied. This research not only sheds light on the kinetics and mechanisms of such catalytic processes but also opens the door to novel applications in synthetic chemistry and industrial catalysis (Boussalah et al., 2009).
Properties
IUPAC Name |
methyl 2-(3-aminooxan-3-yl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c1-11-7(10)5-8(9)3-2-4-12-6-8/h2-6,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTOUZARIOOFVOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1(CCCOC1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.